6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide
Description
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide is a chromene-derived compound characterized by:
- A methoxy group (-OCH3) at position 6 of the chromene ring.
- An imino group (=NH) at position 2, substituted with a 4-phenylphenyl (biphenyl) moiety.
- A carboxamide (-CONH2) at position 3.
Properties
IUPAC Name |
6-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-11-12-21-17(13-19)14-20(22(24)26)23(28-21)25-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQUNLMURMYVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide typically involves the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with 4-phenylphenylamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the iminochromene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-(4-phenylphenyl)aminomethylchromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide serves as a building block in the synthesis of complex molecules in chemistry. It is also explored in biology for its potential as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders. Furthermore, its anti-inflammatory and anticancer properties are under investigation in medicine, owing to its ability to interact with specific molecular targets. The compound is also utilized in the development of novel materials with unique optical and electronic properties in industry.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation: The methoxy group can be oxidized to form a hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide. This reaction leads to the formation of 6-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide.
- Reduction: The imine group can be reduced to form an amine using reducing agents like sodium borohydride or lithium aluminum hydride. This process results in the formation of 6-methoxy-2-(4-phenylphenyl)aminomethylchromene-3-carboxamide.
- Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid under acidic conditions, leading to various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It primarily targets enzymes such as tyrosinase, inhibiting its activity and thereby reducing melanin production.
Pathways Involved: The compound may also affect signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Core
a) 8-Ethoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide ()
- Key Differences: Ethoxy (-OCH2CH3) substituent at position 8 vs. methoxy at position 6. Retains the biphenylimino and carboxamide groups.
- Implications :
- Positional isomerism may alter electronic properties (e.g., electron-donating methoxy vs. ethoxy).
- The ethoxy group’s larger size could increase steric hindrance, affecting binding to biological targets.
b) 6-Bromo-2-(4-phenoxyphenyl)iminochromene-3-carboxamide ()
- Key Differences: Bromo (-Br) at position 6 vs. methoxy. Phenoxyphenyl (oxygen-linked phenyl) vs. biphenylimino group.
- Implications: Bromo’s electron-withdrawing nature may reduce electron density on the chromene ring compared to methoxy.
c) N-(4-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide ()
- Key Differences: 2-Oxo group replaces the imino group. Carboxamide is substituted with a 4-ethoxyphenyl group.
- Ethoxyphenylamide introduces a bulkier substituent, which may affect solubility and metabolic stability .
Functional Group Modifications
a) 2-Amino-6-methoxy-4-oxochromene-3-carboxamide ()
- Key Differences: Amino (-NH2) at position 2 vs. imino. 4-Oxo group introduces a ketone.
- The 4-oxo group may stabilize the chromene ring through conjugation .
b) Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate (–7)
- Key Differences :
- Benzo[h]chromene core (fused benzene ring) vs. simple chromene.
- Ethyl ester at position 3 vs. carboxamide.
- 4-(4-Fluorophenyl) substituent.
- Implications :
- The fused ring system increases molecular weight (393.40 g/mol) and lipophilicity.
- Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .
Biological Activity
6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide is a synthetic organic compound categorized as a chromene derivative. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
The molecular formula of this compound is , with a molecular weight of approximately 350.37 g/mol. The structure features a chromene ring system substituted with methoxy and phenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.37 g/mol |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Research indicates that the compound interacts with specific molecular targets within biological systems, leading to its anticancer effects. It has shown promise in inhibiting certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anticancer Properties
Several studies have evaluated the anticancer activity of chromene derivatives, including this compound:
- In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value indicative of potent antiproliferative activity against HeLa cervical cancer cells.
- Case Study : In a study focusing on the compound's effects on HeLa cells, treatment with the compound resulted in increased DNA damage and apoptosis compared to untreated controls. The IC50 values for HeLa cells were recorded at approximately , indicating effective inhibition of cell proliferation .
- Comparative Analysis : When compared to other chromene derivatives, this compound showed superior potency against specific cancer types, highlighting its potential as a lead compound for further development .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
